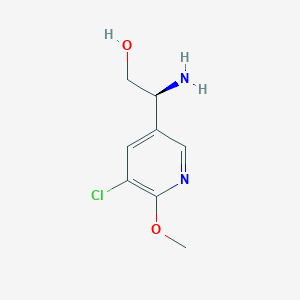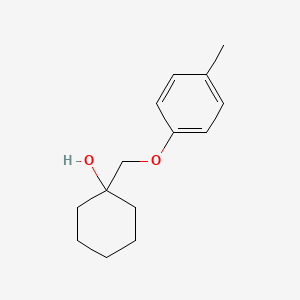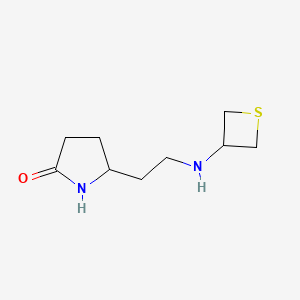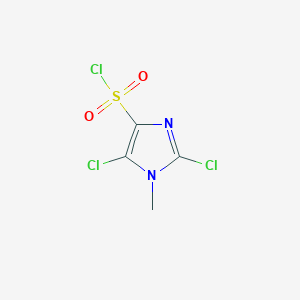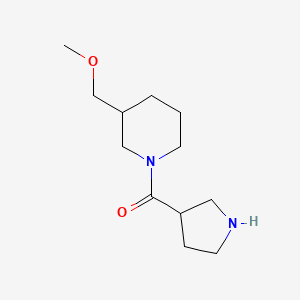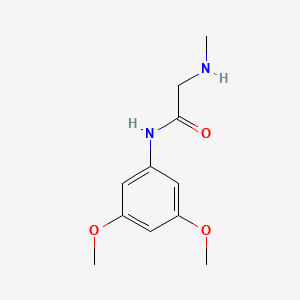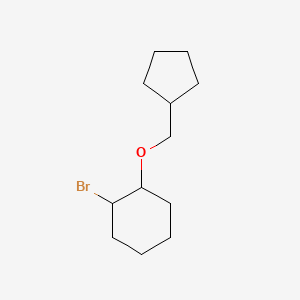
1-Bromo-2-(cyclopentylmethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is an organic compound with the molecular formula C12H21BrO. It is a brominated derivative of cyclohexane, where a bromine atom is attached to the first carbon and a cyclopentylmethoxy group is attached to the second carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopentylmethoxy)cyclohexane. This can be achieved through the reaction of 2-(cyclopentylmethoxy)cyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopentylmethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E2 and E1): The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Oxidation and Reduction Reactions: The cyclopentylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in solvents such as ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: Formation of alkenes such as cyclohexene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-(cyclopentylmethoxy)cyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science:
Chemical Biology: Used in the study of biological systems and the development of chemical probes for biological research
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, allowing the compound to participate in various chemical transformations. The cyclopentylmethoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(methoxymethyl)cyclohexane
- 1-Bromo-2-(ethoxymethyl)cyclohexane
- 1-Bromo-2-(cyclohexylmethoxy)cyclohexane
Uniqueness
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties to the compound. This makes it different from other brominated cyclohexane derivatives and allows it to participate in specific chemical reactions and applications .
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-(cyclopentylmethoxy)cyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2 |
InChI Key |
SZGGZAFINABPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2CCCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


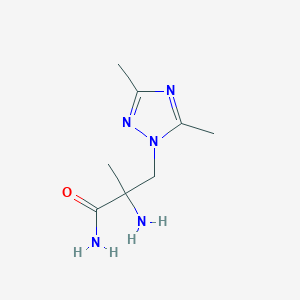

![1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
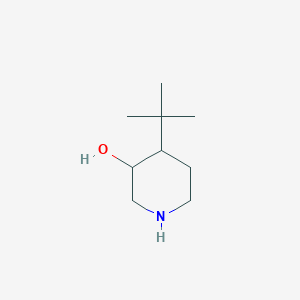
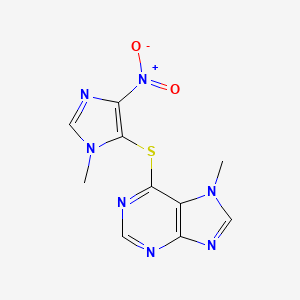
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
